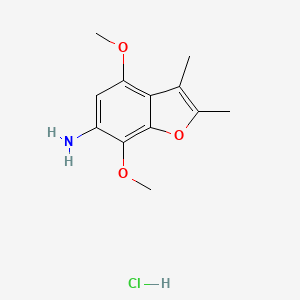![molecular formula C11H19NO2S B13767545 2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)
2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a methylthiophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol typically involves the reaction of dimethylamine with ethylene oxide to form 2-[2-(Dimethylamino)ethoxy]ethanol. This intermediate is then reacted with 4-methylthiophen-2-yl to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of reactors and continuous flow systems to ensure efficient production. Purification steps such as distillation or crystallization are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of catalysts and solvents to facilitate the reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms such as simpler amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar structure but lacks the methylthiophenyl group.
4-Methylthiophen-2-yl derivatives: Compounds with similar thiophenyl groups but different substituents.
Propiedades
Fórmula molecular |
C11H19NO2S |
|---|---|
Peso molecular |
229.34 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C11H19NO2S/c1-9-6-11(15-8-9)10(13)7-14-5-4-12(2)3/h6,8,10,13H,4-5,7H2,1-3H3 |
Clave InChI |
GHIMXOTWYIHYGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1)C(COCCN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


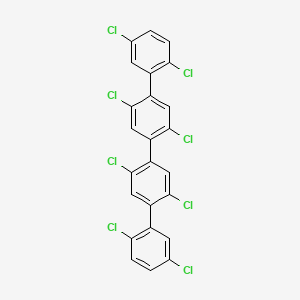

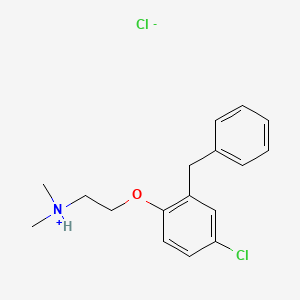
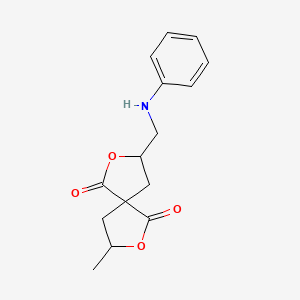
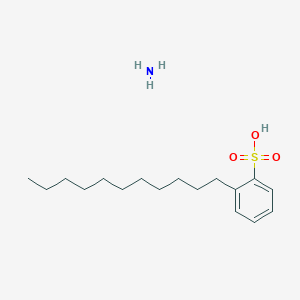
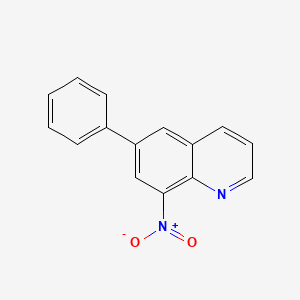

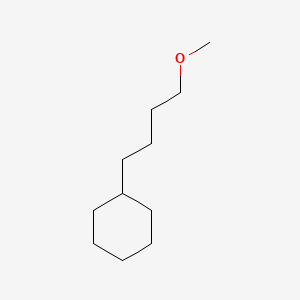
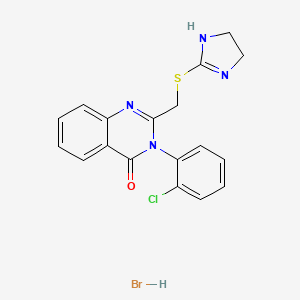
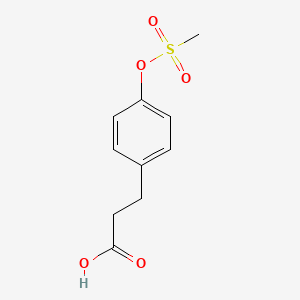
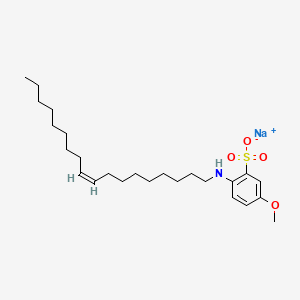
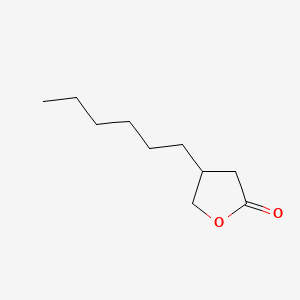
![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
